molecular formula C7H11N3 B13330135 (R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine

(R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine

Cat. No.: B13330135
M. Wt: 137.18 g/mol
InChI Key: XTWQGFNPJUNTFD-ZCFIWIBFSA-N
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Description

®-4,5,6,7-Tetrahydro-1H-indazol-5-amine is a chiral compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4,5,6,7-Tetrahydro-1H-indazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a nitro precursor followed by cyclization. The reaction conditions often require the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods: Industrial production of ®-4,5,6,7-Tetrahydro-1H-indazol-5-amine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines, which is a common step in its synthesis.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines.

Scientific Research Applications

®-4,5,6,7-Tetrahydro-1H-indazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ®-4,5,6,7-Tetrahydro-1H-indazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Indazole: The parent compound of ®-4,5,6,7-Tetrahydro-1H-indazol-5-amine, sharing the core indazole structure.

    Pyrazole: Another heterocyclic compound with a similar ring structure.

    Benzimidazole: A compound with a fused benzene and imidazole ring, similar in structure and properties.

Uniqueness: ®-4,5,6,7-Tetrahydro-1H-indazol-5-amine is unique due to its specific chiral configuration and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(5R)-4,5,6,7-tetrahydro-1H-indazol-5-amine

InChI

InChI=1S/C7H11N3/c8-6-1-2-7-5(3-6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10)/t6-/m1/s1

InChI Key

XTWQGFNPJUNTFD-ZCFIWIBFSA-N

Isomeric SMILES

C1CC2=C(C[C@@H]1N)C=NN2

Canonical SMILES

C1CC2=C(CC1N)C=NN2

Origin of Product

United States

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